molecular formula C6H4ClN5O B3051497 3-chloro-7-imino-4aH-pyrimido[4,5-c]pyridazin-5-one CAS No. 34122-03-7

3-chloro-7-imino-4aH-pyrimido[4,5-c]pyridazin-5-one

Cat. No.: B3051497
CAS No.: 34122-03-7
M. Wt: 197.58 g/mol
InChI Key: HRZVNPOAYDJXRS-UHFFFAOYSA-N
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Description

3-chloro-7-imino-4aH-pyrimido[4,5-c]pyridazin-5-one is a heterocyclic compound with a unique bicyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-7-imino-4aH-pyrimido[4,5-c]pyridazin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-chloropyridazine with guanidine derivatives, followed by cyclization to form the desired bicyclic structure . The reaction conditions often involve the use of solvents like acetic acid and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-chloro-7-imino-4aH-pyrimido[4,5-c]pyridazin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .

Scientific Research Applications

3-chloro-7-imino-4aH-pyrimido[4,5-c]pyridazin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-7-imino-4aH-pyrimido[4,5-c]pyridazin-5-one involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound may also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-7-imino-4aH-pyrimido[4,5-c]pyridazin-5-one is unique due to its specific substitution pattern and the presence of both chlorine and imino groups. This combination of functional groups contributes to its distinct chemical reactivity and biological activity .

Properties

CAS No.

34122-03-7

Molecular Formula

C6H4ClN5O

Molecular Weight

197.58 g/mol

IUPAC Name

7-amino-3-chloro-6H-pyrimido[4,5-c]pyridazin-5-one

InChI

InChI=1S/C6H4ClN5O/c7-3-1-2-4(12-11-3)9-6(8)10-5(2)13/h1H,(H3,8,9,10,12,13)

InChI Key

HRZVNPOAYDJXRS-UHFFFAOYSA-N

SMILES

C1=C(N=NC2=NC(=N)NC(=O)C21)Cl

Canonical SMILES

C1=C2C(=O)NC(=NC2=NN=C1Cl)N

Origin of Product

United States

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